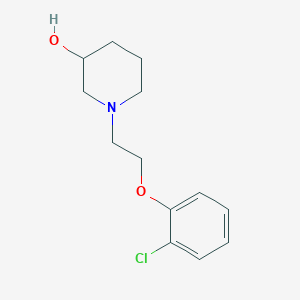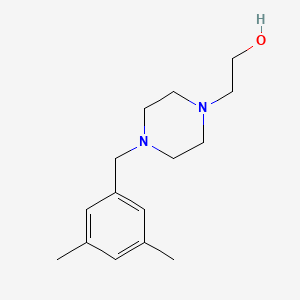
5-(2,2-Difluorocyclopropyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5-(2,2-Difluorocyclopropyl)pyrimidin-2-amine typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps :
Ring Closure: Formation of the pyrimidine ring from suitable precursors.
Aromatization: Conversion of the intermediate compounds to aromatic pyrimidines.
S-Methylation: Introduction of methyl groups to the sulfur atoms.
Oxidation: Conversion of methylsulfonyl compounds to the desired oxidation state.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial production methods may involve bulk manufacturing, sourcing, and procurement of the compound, ensuring high purity and consistency .
Analyse Des Réactions Chimiques
5-(2,2-Difluorocyclopropyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The difluorocyclopropyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-(2,2-Difluorocyclopropyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(2,2-Difluorocyclopropyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potent inhibitor of serine/threonine protein kinase PLK4, which is a master regulator of centriole duplication and is significant for maintaining genome integrity . The compound’s inhibitory activity against PLK4 makes it a potential candidate for anticancer research.
Comparaison Avec Des Composés Similaires
5-(2,2-Difluorocyclopropyl)pyrimidin-2-amine can be compared with other similar compounds, such as:
2-Pyrimidinamine derivatives: These compounds share the pyrimidine core but differ in the substituents attached to the ring.
Difluorocyclopropyl derivatives: Compounds with the difluorocyclopropyl group but different core structures.
The uniqueness of this compound lies in its specific combination of the difluorocyclopropyl group and the pyrimidine ring, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H7F2N3 |
|---|---|
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
5-(2,2-difluorocyclopropyl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H7F2N3/c8-7(9)1-5(7)4-2-11-6(10)12-3-4/h2-3,5H,1H2,(H2,10,11,12) |
Clé InChI |
SPMMBKRSCSVOOA-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(F)F)C2=CN=C(N=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




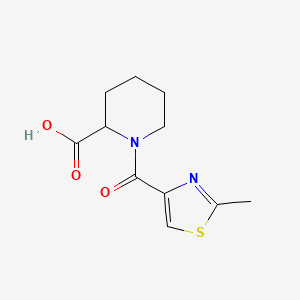

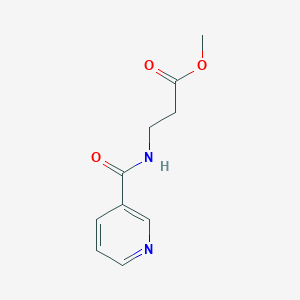
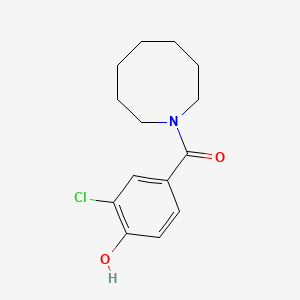
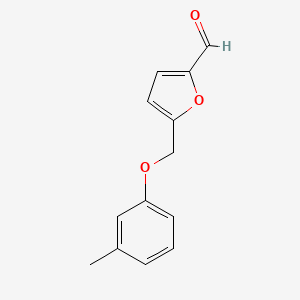
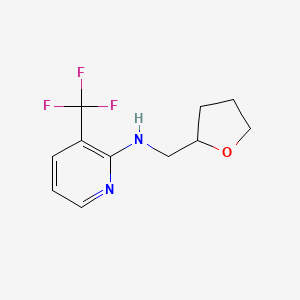

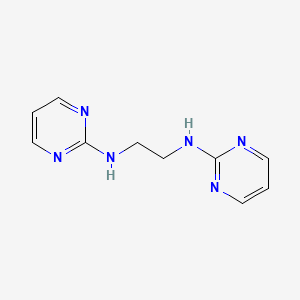
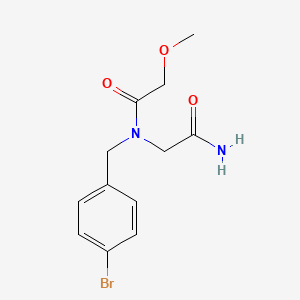
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B14899445.png)
